1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901245-78-1
Cat. No.: VC7405672
Molecular Formula: C24H18FN3
Molecular Weight: 367.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901245-78-1 |
|---|---|
| Molecular Formula | C24H18FN3 |
| Molecular Weight | 367.427 |
| IUPAC Name | 1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C24H18FN3/c1-15-6-9-17(10-7-15)23-21-14-26-22-11-8-16(2)12-20(22)24(21)28(27-23)19-5-3-4-18(25)13-19/h3-14H,1-2H3 |
| Standard InChI Key | NLZARMMUIAYQLX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=CC=C5)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[4,3-c]quinoline backbone, a bicyclic system comprising a pyrazole ring fused to a quinoline moiety. Substitutions include:
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A 3-fluorophenyl group at position 1, introducing electronegativity and steric bulk.
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A 4-methylphenyl group at position 3, contributing hydrophobic character.
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A methyl group at position 8, modulating electronic effects .
The molecular formula is C₂₄H₁₈FN₃, with a calculated molecular weight of 367.42 g/mol . Computational analyses predict a logP value of ~6.5, indicating high lipophilicity, which may influence membrane permeability and pharmacokinetics .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₈FN₃ | |
| Molecular Weight | 367.42 g/mol | Calculated |
| logP (Predicted) | 6.5 ± 0.3 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Manufacturing
Synthetic Strategies
The synthesis typically involves multi-step cyclization reactions, leveraging precursors such as anthranilic acid derivatives and substituted pyrazoles. A common route includes:
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Condensation: Anthranilic acid reacts with ketones or aldehydes under acidic conditions to form quinoline intermediates .
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Cyclization: Lewis acids (e.g., ZnCl₂) catalyze pyrazole ring closure, with refluxing ethanol or dichloromethane as solvents .
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Functionalization: Suzuki-Miyaura coupling introduces aryl groups at positions 1 and 3.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | ZnCl₂, EtOH, reflux, 12 h | 45–60 | |
| Fluorophenylation | 3-Fluorophenylboronic acid, Pd(PPh₃)₄ | 70–85 |
Critical challenges include low regioselectivity during cyclization and purification difficulties due to the compound’s hydrophobicity .
Chemical Reactivity and Stability
Electrophilic Substitution
The electron-rich quinoline core undergoes electrophilic aromatic substitution at positions 5 and 6. Halogenation experiments with structural analogs show preferential bromination at C5 under mild conditions .
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media cleaves the pyrazole ring, yielding quinoline-4-carboxylic acid derivatives .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline’s aromatic system to 1,2,3,4-tetrahydro derivatives, enhancing solubility.
Table 3: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| 40°C/75% RH, 1 month | <5 | None detected |
| 0.1N HCl, 24 h | 15 | Demethylated byproduct |
Biological Activities and Mechanistic Insights
Anti-inflammatory Activity
Structural relatives suppress COX-2 and iNOS in RAW 264.7 macrophages. Fluorine substitution enhances potency, with IC₅₀ values for NO inhibition ranging from 0.39–0.60 μM.
Table 4: Hypothesized Biological Profiles (Based on Analogs)
| Activity | Target | Potency (IC₅₀) | Source |
|---|---|---|---|
| Anticancer | Topoisomerase IIα | 5–10 μM | |
| Anti-inflammatory | iNOS | 0.39–0.60 μM |
Challenges and Future Directions
Synthetic Optimization
Improving atom economy via one-pot multicomponent reactions could reduce step count. Catalytic asymmetric methods remain unexplored but may yield enantiopure variants for chiral target engagement .
Toxicity and Selectivity
Preliminary cytotoxicity assays on analogs reveal hepatocyte toxicity at >25 μM, necessitating structural tweaks to improve therapeutic indices. Introducing polar groups (e.g., -OH, -COOH) may mitigate off-target effects.
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